N-octylacetamide

Description

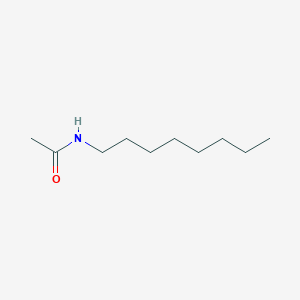

N-Octylacetamide (C₁₀H₂₁NO) is a secondary amide characterized by an octyl group attached to the nitrogen of an acetamide moiety. Its molecular weight is 171.28 g/mol, and it is structurally defined by the formula CH₃CONH(CH₂)₇CH₃. This compound exhibits moderate polarity due to the amide functional group, making it soluble in organic solvents like chloroform .

Properties

IUPAC Name |

N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-11-10(2)12/h3-9H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJKLMQZANYKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322837 | |

| Record name | N-Octylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-62-6 | |

| Record name | NSC402139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the octylamine acting as a nucleophile, attacking the carbonyl carbon of the acetic anhydride or acetyl chloride, resulting in the formation of this compound and acetic acid or hydrochloric acid as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to achieve high yields and purity by controlling the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-octylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed:

Oxidation: Octanoic acid.

Reduction: Octylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-octylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: It is employed in the study of biological membranes and as a surfactant in biochemical assays.

Industry: It is used in the formulation of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-octylacetamide involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and in the development of drug delivery systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| N-Octylacetamide | C₁₀H₂₁NO | 171.28 | Amide, long alkyl chain | 50802-14-3 |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | Amide, two ethyl groups | 685-91-6 |

| N-Vinylacetamide | C₄H₇NO | 85.11 | Amide, vinyl group | 5202-78-8 |

| N-Ethylacetamide | C₄H₉NO | 87.12 | Amide, short alkyl chain | 625-50-3 |

| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | Amide, aromatic methoxy | 51-66-1 |

Chemical Reactivity

- Hydrolysis: this compound undergoes hydrolysis to octanoic acid under alkaline conditions , whereas N,N-diethylacetamide resists hydrolysis due to steric hindrance from ethyl groups .

- Degradation : this compound is a stable intermediate in OIT photodegradation, contrasting with N-octylformamide (TP-158), which further degrades to octylamine .

Research Findings and Discrepancies

- Degradation Pathways : While Sakkas et al. proposed alternative intermediates for OIT degradation, this compound was consistently detected in photodegradation studies .

- Synthetic By-Products: this compound is a minor by-product (unquantified) in high-temperature urea synthesis, contrasting with N,N'-dioctylurea (56% yield at 150°C) .

Biological Activity

N-octylacetamide (C10H21NO) is an organic compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for various applications, including its use in pharmaceuticals and as an industrial chemical. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of octylamine with acetic anhydride or acetic acid. Its structure features a long hydrophobic octyl chain, which influences its solubility and interaction with biological membranes. The compound is characterized by its amide functional group, which plays a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.29 g/mol |

| Boiling Point | 245 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly significant in neuroprotective contexts, where oxidative stress contributes to neuronal damage.

- Mechanism of Action : this compound's antioxidant activity is attributed to its ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Neuroprotective Effects

This compound has demonstrated potential neuroprotective effects in various in vitro studies. It has been observed to enhance cell viability in neuronal cell lines exposed to oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide (H2O2) treatment. The results indicated:

- Cell Viability : Treatment with this compound significantly improved cell viability compared to untreated controls.

- Reactive Oxygen Species (ROS) Reduction : The compound reduced intracellular ROS levels, indicating its role in mitigating oxidative stress.

Table 2: Effects of this compound on SH-SY5Y Cells

| Treatment Concentration (μM) | Cell Viability (%) | ROS Levels (Relative Fluorescence Units) |

|---|---|---|

| Control | 63.3 ± 4.5 | 100 |

| 1 | 75.0 ± 5.0 | 80 |

| 10 | 90.0 ± 5.5 | 50 |

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. While it shows promising biological activities, it is essential to assess its potential toxicity.

- Acute Toxicity : Studies indicate low acute toxicity levels, making it a candidate for further research in therapeutic applications.

- Environmental Impact : As a degradation product of biocides like DCOIT, understanding its environmental persistence and toxicity is critical for risk assessments.

Table 3: Toxicity Data Summary

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.